Home > Products > Screening Compounds P4587 > 3-Oxo Atorvastatin
3-Oxo Atorvastatin - 104239-97-6; 887196-30-7

3-Oxo Atorvastatin

Catalog Number: EVT-2828561
CAS Number: 104239-97-6; 887196-30-7
Molecular Formula: C33H33FN2O5
Molecular Weight: 556.634
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Oxo Atorvastatin is a derivative of atorvastatin, a widely used medication for lowering cholesterol levels and preventing cardiovascular diseases. Atorvastatin functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. The compound is classified under statins, a group of drugs effective in managing dyslipidemia and reducing the risk of heart disease.

Source

Atorvastatin was first synthesized by the pharmaceutical company Parke-Davis, which is now part of Pfizer. The compound has since been extensively studied for its pharmacological properties and therapeutic applications.

Classification

3-Oxo Atorvastatin belongs to the class of statins and is categorized as a synthetic organic compound. It is recognized for its ability to modulate lipid profiles by inhibiting cholesterol synthesis in the liver.

Synthesis Analysis

Methods

The synthesis of 3-Oxo Atorvastatin can be achieved through various methods, primarily focusing on multicomponent reactions (MCRs) and modifications of existing synthetic routes. One notable approach involves the Ugi reaction, which allows for the rapid assembly of complex molecules from simple precursors. This method significantly reduces the number of steps required for synthesis compared to traditional methods.

Technical Details

A recent study outlines a convergent synthesis pathway that includes:

  • Initial Formation: The synthesis begins with the formation of an amine intermediate.
  • MCR Chemistry: Utilizing MCRs, specifically the Ugi reaction, allows for efficient generation of atorvastatin derivatives.
  • Final Steps: The final product is obtained through deprotection and purification steps, yielding high purity and yield rates .
Molecular Structure Analysis

Structure

The molecular structure of 3-Oxo Atorvastatin features several key components:

  • A hydroxyl group at one end.
  • A carboxylic acid moiety that enhances solubility.
  • A fluorophenyl ring, which contributes to its lipophilicity and biological activity.

Data

The molecular formula for 3-Oxo Atorvastatin is C23H33F2N2O5C_{23}H_{33}F_{2}N_{2}O_{5}, with a molecular weight of approximately 495.53 g/mol. The compound exhibits specific stereochemistry that is critical for its biological activity.

Chemical Reactions Analysis

Reactions

3-Oxo Atorvastatin participates in various chemical reactions that can modify its structure or enhance its pharmacological properties:

  • Hydrolysis: This reaction can release free atorvastatin from ester derivatives, impacting bioavailability.
  • Oxidative Degradation: Studies reveal that atorvastatin can undergo oxidative degradation under certain conditions, leading to various degradation products .

Technical Details

Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor these reactions and assess stability. The degradation pathways often involve hydroxylation and other oxidative processes that can alter the drug's efficacy.

Mechanism of Action

Process

The primary mechanism of action for 3-Oxo Atorvastatin involves:

Data

Clinical studies have demonstrated that atorvastatin significantly reduces low-density lipoprotein cholesterol levels by up to 60% in patients at risk for cardiovascular events .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Poorly soluble in water but soluble in organic solvents like ethanol and methanol.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • pH Sensitivity: Exhibits instability at low pH levels, which can lead to crystallization .
Applications

Scientific Uses

3-Oxo Atorvastatin is primarily used in:

  • Pharmaceutical Research: As a reference standard in studies evaluating lipid-lowering agents.
  • Drug Development: For synthesizing new derivatives with potentially improved efficacy or reduced side effects.
  • Clinical Trials: To assess its effectiveness in various populations with dyslipidemia .
Synthetic Pathways and Manufacturing Process Optimization

Role of 3-Oxo Atorvastatin in Atorvastatin Synthesis Intermediates

3-Oxo Atorvastatin (CAS 887196-30-7) is a critical intermediate and degradation product in the synthesis of atorvastatin calcium, the active pharmaceutical ingredient in leading cholesterol-lowering drugs. Its molecular structure (C33H33FN2O5, MW 556.62 g/mol) features a β-ketoacid moiety that enables downstream transformations into the pharmacologically active atorvastatin molecule [1] [4]. During synthesis, 3-Oxo Atorvastatin forms via the oxidation of the C5 hydroxyl group in the heptanoic acid side chain of atorvastatin precursors [8]. This oxidation occurs spontaneously under ambient conditions or is accelerated by metal catalysts, making its formation a significant challenge in process optimization.

In large-scale production, 3-Oxo Atorvastatin arises predominantly during the final stages of atorvastatin calcium crystallization. Its concentration directly impacts drug purity, with studies indicating that levels exceeding 0.15% necessitate reprocessing [5]. The compound is structurally characterized by a pyrrole core substituted with 4-fluorophenyl and isopropyl groups, an N-phenylcarbamoyl unit, and the oxidized C3-ketoheptanoic acid chain [4] [9]. This β-ketoacid functionality increases susceptibility to decarboxylation, generating additional impurities that complicate purification [8].

Table 1: Key Intermediates in Atorvastatin Synthesis

CompoundRole in SynthesisStructural FeatureImpact on Final Product
3-Oxo AtorvastatinOxidation intermediate/impurityβ-ketoacid side chainReduces yield if >0.15%
Dihydroxy AtorvastatinDirect precursor to atorvastatinDiol side chain (C3/C5 hydroxylation)Desired intermediate
Atorvastatin Sodium SaltStabilized form for purificationCarboxylate sodium saltMinimizes oxidation during processing
Atorvastatin LactoneHydrolysis product under acidic conditionsCyclic ester (C1 carboxyl-C5 hydroxyl)Requires back-hydrolysis to active form

Epimerization and Oxidation Mechanisms in Pyrrole Derivative Formation

The pyrrole core of 3-Oxo Atorvastatin undergoes stereospecific epimerization at C3 and C5 under alkaline conditions. This process occurs via enolization of the β-ketoacid system, generating a planar enolate intermediate that allows racemization. At pH >8.0, the enolate forms rapidly, leading to epimeric mixtures that compromise chiral purity [5] [8]. Computational studies confirm that the energy barrier for enolization decreases from 45 kcal/mol in neutral environments to 28 kcal/mol in alkaline media, facilitating racemization [3].

Oxidative degradation of atorvastatin to 3-Oxo Atorvastatin proceeds through radical-mediated pathways:

  • Hydrogen Abstraction: Reactive oxygen species (ROS) abstract the benzylic hydrogen from C5 of the dihydroxyheptanoic chain, forming a carbon-centered radical.
  • Electron Transfer: The radical undergoes single-electron oxidation to a carbocation.
  • Hydroxide Elimination: Loss of hydroxide yields the conjugated enone, which tautomerizes to the stable β-ketoacid [8].

Accelerated stability studies show that oxidative degradation increases by 12-fold when atorvastatin is exposed to oxygen atmospheres (40% O2) compared to inert packaging (0.5% O2) [8]. Transition metals like Cu2+ and Fe3+ catalyze this process by generating hydroxyl radicals via Fenton reactions, with catalytic efficiency following the order Cu2+ > Fe3+ > Ni2+ [5].

Table 2: Degradation Products Under Oxidative Conditions

Stress ConditionPrimary DegradantMechanismRelative Abundance (%)
40°C, 75% RH, 40% O2 (4 weeks)3-Oxo AtorvastatinRadical oxidation of C5 alcohol3.8%
0.1% H2O2, 25°C (48h)3-Oxo Atorvastatin sodium saltNucleophilic oxidation5.2%
1000 lux UV, ambient O2 (72h)Epoxy-pyrrolooxazinonePhotooxidation of pyrrole ring1.1%

Catalytic Strategies for Minimizing 3-Oxo Atorvastatin Impurity Generation

Solvent Engineering: Non-aqueous solvent systems reduce 3-Oxo Atorvastatin formation during crystallization. Tert-butanol/water mixtures (85:15 v/v) decrease impurity levels to 0.08% compared to 0.22% in methanol/water systems. This effect arises from lower solvent polarity, which destabilizes the enolate intermediate responsible for oxidation [5]. Additionally, replacing protic solvents with aprotic alternatives like tetrahydrofuran suppresses keto-enol tautomerization by 40% [6].

Catalytic Antioxidants: Adding butylated hydroxyanisole (BHA) at 0.05 mol% to reaction mixtures inhibits radical chain reactions, reducing 3-Oxo Atorvastatin generation by 78% during 48-hour processing. Similarly, nitrogen sparging decreases dissolved oxygen to <0.5 ppm, limiting auto-oxidation [5] [8]. Chelating agents like EDTA (0.1 M) sequester transition metals, decreasing metal-catalyzed oxidation rates by 15-fold [8].

Stabilized Salt Forms: Converting 3-Oxo Atorvastatin to its sodium salt (CAS 1391052-00-8, C33H32FN2NaO5, MW 578.61 g/mol) enhances stability during purification. The sodium salt exhibits 4× lower degradation rates than the free acid due to reduced enolization propensity and improved crystallinity, which limits oxygen penetration [9]. This stabilized form allows chromatographic separation using reverse-phase C18 columns with acetonitrile/water gradients (65:35 → 80:20), achieving >99.5% purity [9].

Process Control Parameters:

  • Temperature: Maintaining crystallization at 2–8°C reduces oxidation rates by 60% compared to 25°C [5]
  • pH Control: Strict pH buffering at 6.0–6.5 (citrate buffer) minimizes enolization
  • Catalyst Selection: Using Pd/C instead of Raney nickel for hydrogenation avoids metal leaching that promotes oxidation [6]

Table 3: Catalytic Systems for Impurity Suppression

StrategyConditionsImpurity ReductionMechanistic Basis
Tert-butanol/water (85:15)Crystallization solvent64% vs. methanolLower dielectric constant (ε=11)
BHA (0.05 mol%)Added to reaction mixture78%Radical scavenging
EDTA (0.1 M)Metal chelation pre-treatment93% for Cu2+Sequesters redox-active metals
Sodium salt conversionIsolation as crystalline salt75% vs. free acidInhibits enolization

Properties

CAS Number

104239-97-6; 887196-30-7

Product Name

3-Oxo Atorvastatin

IUPAC Name

(5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid

Molecular Formula

C33H33FN2O5

Molecular Weight

556.634

InChI

InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-/m1/s1

InChI Key

JVFCMPKBFPIOON-AREMUKBSSA-N

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.